N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 1H-pyrrol-1-yl group at position 6 and an ethylamino linker connecting to a phenoxyacetamide moiety. The phenoxyacetamide group may enhance solubility and modulate pharmacokinetic properties, while the pyrrole substituent could influence steric interactions with target proteins .
Properties
IUPAC Name |
2-phenoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(13-25-15-6-2-1-3-7-15)20-9-8-19-16-12-17(22-14-21-16)23-10-4-5-11-23/h1-7,10-12,14H,8-9,13H2,(H,20,24)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJKFVFPLAXOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the pyrrole moiety. The final step involves the attachment of the phenoxyacetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared pyrimidine or phenoxyacetamide motifs, focusing on structural variations, pharmacological activity, and synthetic accessibility.
Structural and Functional Analogues
Pharmacological Activity
- Kinase Inhibition: The target compound lacks direct activity data in the evidence. However, D39 and D40 (from ) exhibit potent PLK1 inhibition, suggesting that pyrimidine-based scaffolds with heterocyclic substituents (e.g., pyrazole) enhance kinase binding. The absence of a pyrazole group in the target compound may reduce potency but improve selectivity for other kinases . EP 2 903 618 B1 derivatives () incorporate bulkier substituents (piperazinyl, pyridinylamino), which likely improve target engagement in kinases with larger hydrophobic pockets (e.g., EGFR).
- Solubility and Bioavailability: The phenoxyacetamide group in the target compound and EP 2 903 618 B1 derivatives may enhance water solubility compared to D39/D40, which contain lipophilic styryl groups. However, the N,N-dimethylacetamide in ’s compound could further improve solubility due to increased polarity .
Stereochemical Considerations
- highlights stereoisomers of phenoxyacetamide-containing compounds (e.g., compounds m, n, o), where stereochemistry significantly impacts binding affinity. The target compound’s lack of chiral centers simplifies synthesis but may limit target specificity compared to enantiomerically pure analogs .
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring , a pyrrole moiety , and an acetic acid derivative , which contribute to its biological properties. The presence of these structural elements suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, leading to potential anticancer effects.
- Receptor Modulation : It could modulate the activity of specific receptors, influencing cellular signaling pathways related to inflammation and other diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The presence of the pyrrole ring may enhance this activity through increased binding affinity to target proteins.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating a potential for development as an antibacterial agent.
Case Studies
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Antitumor Efficacy : A study evaluated the cytotoxic effects of related pyrimidine derivatives on several cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential.
Compound Cell Line IC50 (µM) A MCF7 5.6 B HeLa 3.9 C A549 4.2 -
Antimicrobial Studies : Another investigation into the antimicrobial properties revealed that derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
